molecular formula C25H29N3O2 B2861321 N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide CAS No. 921577-92-6

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide

Cat. No. B2861321
CAS RN: 921577-92-6
M. Wt: 403.526
InChI Key: OEUCXOQYIUXMDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide, also known as DMXAA, is a small molecule that has been studied for its potential as an anticancer agent. This compound was first synthesized in the 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide is not fully understood, but it is believed to work by stimulating the production of cytokines, particularly tumor necrosis factor-alpha (TNF-alpha). TNF-alpha is a potent cytokine that plays a key role in the immune response. This compound has been shown to induce the production of TNF-alpha in tumor cells, which leads to the destruction of tumor blood vessels. This destruction of blood vessels leads to tumor cell death and a reduction in tumor size.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce the production of cytokines, particularly TNF-alpha, in tumor cells. This cytokine production leads to the destruction of tumor blood vessels, which in turn leads to tumor cell death. This compound has also been shown to have immunostimulatory effects, which may enhance the body's natural ability to fight cancer. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has several advantages for use in lab experiments. It is a small molecule that is easy to synthesize and purify. It has been shown to have potent antitumor activity in a variety of cancer cell lines, making it a useful tool for studying the biology of cancer. However, there are also some limitations to the use of this compound in lab experiments. It can be difficult to work with due to its low solubility in water, and it has been shown to have some toxicity in animal studies.

Future Directions

There are several future directions for research on N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide. One area of interest is the development of new synthesis methods that can improve the yield and purity of this compound. Another area of interest is the development of new formulations of this compound that can improve its solubility and reduce its toxicity. In addition, there is ongoing research into the mechanism of action of this compound and its potential use in combination with other anticancer agents. Finally, there is interest in exploring the potential use of this compound in the treatment of other diseases, such as inflammatory diseases.

Synthesis Methods

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide can be synthesized using a multi-step process that involves several chemical reactions. The first step involves the reaction of 2,3-dimethylphenylamine with 8-bromo-2-quinolinol to form 2-(2,3-dimethylphenylamino)quinolin-8-ol. This intermediate is then reacted with 3-methylpiperidine and chloroacetyl chloride to form this compound, or this compound. The synthesis of this compound is a complex process that requires careful attention to detail to ensure high yields and purity.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-((2-(3-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamide has been studied extensively for its potential as an anticancer agent. It has been shown to have potent antitumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. This compound works by stimulating the production of cytokines, which are proteins that play a key role in the immune response. This cytokine production leads to the destruction of tumor blood vessels, which in turn leads to tumor cell death. This compound has also been shown to have immunostimulatory effects, which may enhance the body's natural ability to fight cancer.

properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[2-(3-methylpiperidin-1-yl)quinolin-8-yl]oxyacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O2/c1-17-7-6-14-28(15-17)23-13-12-20-9-5-11-22(25(20)27-23)30-16-24(29)26-21-10-4-8-18(2)19(21)3/h4-5,8-13,17H,6-7,14-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUCXOQYIUXMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC3=C(C=CC=C3OCC(=O)NC4=CC=CC(=C4C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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